Topoisomerase II Docking Scores vs. Fludarabine
In a 2024 computational study, 2,5,6-Trifluoro-1H-indole (designated compound S-2 in the series) was docked against human topoisomerase II enzyme (PDB: 4R1F) and compared to the clinical agent fludarabine and 19 other tri-substituted fluoro indole analogs [1]. S-2 achieved docking scores of -8.8, -7.7, -9.6, and -8.7 kcal/mol across chains A, B, C, and D respectively, forming 11 hydrogen bonds. In comparison, fludarabine scored -7.6, -7.6, -8.6, and -7.7 kcal/mol with 9 hydrogen bonds. A second analog, S-14, scored -9.2, -8.2, -8.6, and -8.6 kcal/mol with 12 hydrogen bonds. The differential docking score between S-2 and fludarabine ranges from -1.1 to -1.2 kcal/mol in the most relevant chains, suggesting superior predicted binding affinity to the target [1].
| Evidence Dimension | Molecular docking score (binding energy) against human topoisomerase II (PDB: 4R1F) |
|---|---|
| Target Compound Data | S-2 (2,5,6-Trifluoro-1H-indole): chain A -8.8, chain B -7.7, chain C -9.6, chain D -8.7 kcal/mol; 11 hydrogen bonds |
| Comparator Or Baseline | Fludarabine: chain A -7.6, chain B -7.6, chain C -8.6, chain D -7.7 kcal/mol; 9 hydrogen bonds; S-14: chain A -9.2, chain B -8.2, chain C -8.6, chain D -8.6 kcal/mol; 12 hydrogen bonds |
| Quantified Difference | S-2 vs. Fludarabine: Δ(chain A) = -1.2 kcal/mol; Δ(chain C) = -1.0 kcal/mol. S-2 vs. S-14: Δ(chain A) = +0.4 kcal/mol; Δ(chain C) = -1.0 kcal/mol |
| Conditions | AutoDock 4.1 in silico docking; 4R1F crystal structure; Discovery Studio Visualizer for interaction analysis |
Why This Matters
The more favorable docking score of S-2 relative to the approved drug fludarabine, and its mixed performance versus isomer S-14, provides a quantitative basis for selecting this specific regioisomer over generic fluoroindoles in anticancer drug discovery programs targeting topoisomerase II.
- [1] Shrestha, S., Khanal, D.P., Adhikari, P., Thapa, R.B., Maji, R. (2024). Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-II Enzyme using In-Silico Methods. Journal of Manmohan Memorial Institute of Health Sciences, 9(1), 35-42. View Source
